

Commercial Suppliers and Technical Guide for Fmoc-Arg(Me,pbf)-OH

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Compound of Interest

Compound Name: Fmoc-Arg(Me,pbf)-OH

Cat. No.: B1443792

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of **Fmoc-Arg(Me,pbf)-OH**, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of monomethylated arginine residues. This guide includes a comparative summary of supplier data, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.

Commercial Suppliers of Fmoc-Arg(Me,pbf)-OH

Fmoc-Arg(Me,pbf)-OH, with the CAS Number 1135616-49-7 and a molecular weight of 662.8 g/mol, is available from a range of specialized chemical suppliers. The quality, purity, available quantities, and pricing can vary between vendors. The following table summarizes the offerings from several prominent suppliers to aid in the selection process for research and development needs.

Supplier	Brand/Product Line	Catalog Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	Novabiochem®	852105	≥95.0% (HPLC)	1 g, 5 g	\$772.00 (1 g), \$3,090.00 (5 g)
Chem-Impex	-	47692 / 16940	≥99.5% (Chiral HPLC)	25 mg, 100 mg, 250 mg, 1 g	\$110.00 (25 mg), \$205.00 (100 mg), \$410.00 (250 mg), \$1,280.00 (1 g)
AAPPTec	-	AFR130	Not specified	Not specified	Contact for pricing
Alkali Scientific	MilliporeSigma®	8521050001	Not specified	1 g	Contact for pricing
Activate Scientific	-	AS114322	Not specified	100 mg, 1 g	\$181.00 (100 mg), \$691.00 (1 g)
AK Scientific	-	Y3355	Not specified	100 mg	\$212.00
Ambeed	-	A604296	Not specified	100 mg, 250 mg, 1 g	\$69.00 (100 mg), \$106.00 (250 mg), \$261.00 (1 g)
American Custom Chemicals Corporation	-	AAA0010120	Not specified	5 mg, 1 g	\$503.42 (5 mg), \$709.80 (1 g)
Chemenu	-	CM247832	Not specified	1 g	\$482.00

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels may be lot-specific and it is recommended to consult the certificate of analysis. "Not

specified" indicates that the information was not readily available on the supplier's website.

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-Arg(Me,pbf)-OH** into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. The following protocol provides a detailed methodology for manual synthesis. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

- Fmoc-Rink Amide resin (or other suitable solid support)
- **Fmoc-Arg(Me,pbf)-OH**
- Other required Fmoc-protected amino acids
- Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
- Coupling reagents:
 - N,N'-Diisopropylcarbodiimide (DIC)
 - OxymaPure® (Ethyl cyanohydroxyiminoacetate)
- Solvents:
 - Dimethylformamide (DMF), peptide synthesis grade
 - Dichloromethane (DCM)
 - Methanol (MeOH)
- Cleavage and deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Diethyl ether (cold)

Synthesis Workflow

The synthesis cycle for each amino acid addition consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-amino acid.

Step 1: Resin Swelling

- Place the desired amount of resin in a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

Step 2: Fmoc Deprotection

- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate for 5 minutes and drain.
- Repeat the deprotection step with fresh solution for another 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of **Fmoc-Arg(Me,pbf)-OH**

- In a separate vial, dissolve **Fmoc-Arg(Me,pbf)-OH** (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in a minimal amount of DMF.
- Add DIC (3-5 equivalents) to the amino acid/OxymaPure® solution and allow to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

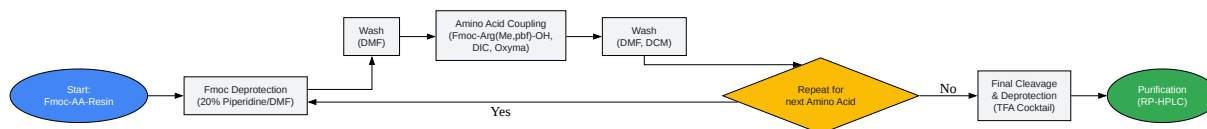
Step 5: Final Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.

Step 6: Purification and Analysis The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

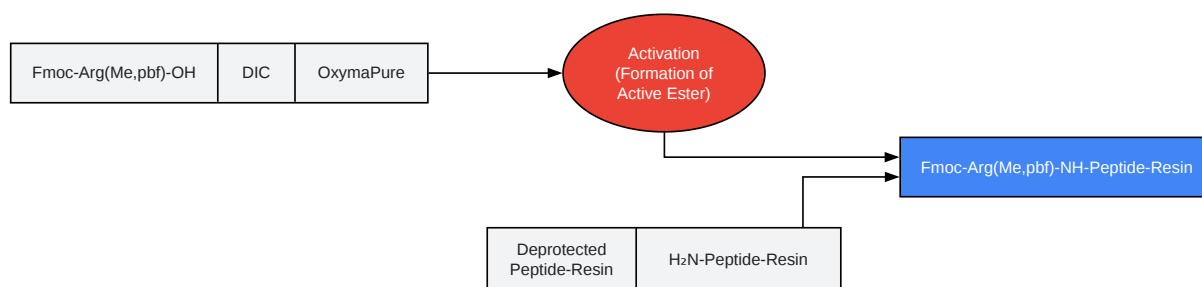
Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the Fmoc solid-phase peptide synthesis workflow.



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Caption: A flowchart of the Fmoc solid-phase peptide synthesis cycle.



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Caption: The key steps of the amino acid coupling reaction.

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